Imidazo[1,2-b]pyridazine-7-carbonitrile is a heterocyclic compound with significant interest in medicinal chemistry due to its potential as a therapeutic agent. This compound belongs to a broader class of imidazo derivatives, which are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties. The structure of imidazo[1,2-b]pyridazine-7-carbonitrile features a fused imidazole and pyridazine ring system, which contributes to its unique chemical behavior and biological interactions.
Imidazo[1,2-b]pyridazine-7-carbonitrile can be synthesized through various chemical reactions involving starting materials like 3-aminopyridazine and bromoacetonitrile. It is classified under the category of nitrogen-containing heterocycles, which are often explored for their pharmacological properties. This compound is particularly noted for its role as a selective inhibitor of certain kinases, including Tyk2, which is involved in immune responses and inflammation .
The synthesis of imidazo[1,2-b]pyridazine-7-carbonitrile typically involves multi-step reactions. One common method includes the reaction of 3-aminopyridazine with bromoacetonitrile in the presence of a base such as sodium bicarbonate. The reaction is conducted in an organic solvent like dimethylformamide at elevated temperatures (90-120 degrees Celsius) for several hours.
The general steps include:
Imidazo[1,2-b]pyridazine-7-carbonitrile has a molecular formula of C₉H₇N₃ and a molecular weight of approximately 161.17 g/mol. The structure consists of a pyridazine ring fused to an imidazole moiety, with a cyano group (-C≡N) attached at the 7-position.
Key structural features include:
Imidazo[1,2-b]pyridazine-7-carbonitrile can participate in various chemical reactions typical for heterocycles:
These reactions are significant for developing derivatives with enhanced biological activity or altered pharmacokinetic properties.
The mechanism of action for imidazo[1,2-b]pyridazine-7-carbonitrile primarily involves its role as an inhibitor of Tyk2 kinase.
Studies have shown that modifications to the imidazo structure can significantly influence binding affinity and selectivity towards Tyk2 .
Imidazo[1,2-b]pyridazine-7-carbonitrile exhibits several notable physical and chemical properties:
These properties are critical for determining suitable conditions for storage and handling during laboratory experiments.
Imidazo[1,2-b]pyridazine-7-carbonitrile has several applications in scientific research:
The ongoing research into this compound continues to reveal its potential in various fields, particularly in medicinal chemistry and pharmacology .
The imidazo[1,2-b]pyridazine-7-carbonitrile scaffold serves as a privileged structural motif in kinase inhibitor design due to its capacity for multi-point hinge region binding. Systematic SAR studies reveal that substitutions at the C-6 position profoundly influence target selectivity and potency. Derivatives featuring N-substituted 2-oxo-1,2-dihydropyridin-3-ylamino groups at C-6 exhibit low-nanomolar inhibition constants (Ki = 11-268 nM) against Tyk2 JH2, while modifications at the C-3 position modulate kinase family selectivity [1]. The 7-carbonitrile group enhances electron deficiency, strengthening hydrogen bonding with kinase hinge residues (e.g., Val690 backbone NH/C=O in Tyk2 JH2) [1] [3].
Table 1: SAR Analysis of C-6 Substituents in Imidazo[1,2-b]pyridazine-7-carbonitrile Derivatives
R1 Group | Tyk2 JH2 Ki (nM) | Cellular IC50 (nM) | Selectivity vs. JAK1-3 |
---|---|---|---|
4-Cyanophenyl | 268 | 320 | >100-fold |
2-Pyridyl | 169* | 210 | >150-fold |
3-Pyridyl | 51* | 290 | >100-fold |
Cyclopropyl | 88 | 190 | >120-fold |
N-Methyl | 56 | 350 | 50-fold |
*Caco-2 permeability (nm/s) shown instead of Ki for pyridyl derivatives* [1]
The pseudokinase domain (JH2) of Tyk2 presents a unique allosteric targeting opportunity for autoimmune disease therapeutics. Imidazo[1,2-b]pyridazine-7-carbonitrile derivatives achieve unprecedented selectivity by exploiting structural divergence in the JH2 ATP-binding pocket compared to catalytic kinase domains (JH1). X-ray crystallography of compound 6c (Table 1) bound to Tyk2 JH2 reveals critical interactions: (1) Carbonitrile nitrogen hydrogen-bonds with Val690 NH, (2) C-8 methylamino NH donates hydrogen to Val690 carbonyl, and (3) C-3 amide carbonyl bridges interactions with Lys642 and Glu688 via water-mediated hydrogen bonds [1]. This binding mode remains unachievable with imidazo[1,2-a]pyridines due to altered nitrogen positioning. Clinical validation emerged with deucravacitinib, a Tyk2 JH2 inhibitor bearing an analogous aminopyridazine core, which demonstrated 100-fold selectivity over JAK1-3 in psoriasis trials [10].
Early imidazo[1,2-b]pyridazine derivatives exhibited poor metabolic stability (<15% remaining after 10-min incubation in liver microsomes). Strategic substituent engineering at C-6 dramatically improved resistance to oxidative metabolism:
Table 2: Metabolic Stability of Optimized Derivatives
Compound | R Group | Human Microsomal Stability (% remaining) | Mouse Microsomal Stability (% remaining) | cLogP |
---|---|---|---|---|
4 | Anilino | 11 | 1 | 3.80 |
5 | Dimethylpyridone | 99 | 44 | 1.99 |
6b | Cyclopropyl | 88 | 39 | 1.50 |
6c | 4-Cyanophenyl | 92 | 71 | 1.80 |
6e | 2-Pyridyl | 90* | 65* | 0.85 |
Estimated from structural analogues [1]
While metabolic stability improvements often compromise membrane permeability, imidazo[1,2-b]pyridazine-7-carbonitriles circumvent this trade-off through intramolecular hydrogen bond (IMHB) formation. Derivatives featuring 2-pyridyl substituents at N-1 (e.g., 6e) exhibit Caco-2 permeability values of 169 nm/s – fivefold higher than 3-pyridyl (6f) or 4-pyridyl (6g) analogues. This enhancement stems from IMHB between the pyridyl nitrogen and the adjacent NH group, effectively masking hydrogen bond donors and reducing molecular polarity without altering cLogP [1]. Molecular dynamics simulations confirm stable IMHB formation (2.8-3.0 Å distance) in membrane-like environments, explaining the exceptional oral bioavailability observed in rat adjuvant arthritis models (efficacy at 5 mg/kg BID) [1] [3].
Figure: Intramolecular H-bonding in 2-Pyridyl Derivatives
[2-Pyridyl] │ N⋯H-N / \ Pyridazine Dihydropyridine (Carbonitrile at C-7)
While imidazo[1,2-b]pyridazine-7-carbonitriles excel in kinase targeting, their imidazo[1,2-a]pyridine isomers demonstrate superior antibacterial and antimycobacterial activities due to divergent scaffold pharmacodynamics:
Table 3: Scaffold Comparison in Infectious Disease Applications
Property | Imidazo[1,2-b]pyridazine-7-carbonitrile | Imidazo[1,2-a]pyridine |
---|---|---|
Antimycobacterial Potency | Moderate (MIC~1-5 μM) [8] | High (MIC~0.006-0.14 μM) [2] |
Primary Target | Kinases (Tyk2 JH2) | Cytochrome bcc complex (QcrB) |
Key Drug Candidates | Tyk2 JH2 inhibitors | Telacebec (Q203) |
Solubility Profile | Low (Aqueous solubility <1 μg/mL) | Moderate to high |
Permeability in Mycobacteria | Limited | Exceptional |
The imidazo[1,2-a]pyridine scaffold in telacebec achieves submicromolar potency against M. tuberculosis by exploiting its superior penetration through mycobacterial membranes and high-affinity QcrB binding. Conversely, imidazo[1,2-b]pyridazine-7-carbonitriles show limited efficacy against intracellular pathogens due to reduced accumulation in phagocytized bacteria [2] [7] [8]. This divergence underscores the critical impact of scaffold topology on target class suitability, where the pyridazine ring optimizes kinase hinge binding, while the pyridine isomer enhances microbial membrane penetration.
CAS No.:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.:
CAS No.: 63745-66-4